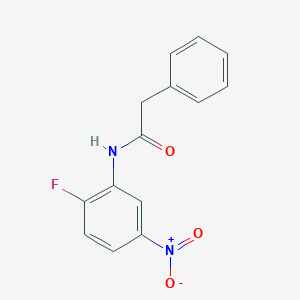

N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide

Description

Broader Context of N-Substituted Phenylacetamide Derivatives in Chemical Biology

N-substituted phenylacetamide derivatives are a significant class of compounds investigated for a range of biological effects. nih.govnih.gov Modifications to the N-phenyl ring, as well as the phenyl group of the acetamide (B32628), have yielded compounds with anticonvulsant, antidepressant, anticancer, and antimicrobial properties. nih.govnih.govmdpi.com The introduction of various substituents allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity. For instance, the presence of nitro groups on the phenyl ring has been associated with cytotoxic effects in some series of phenylacetamide derivatives. nih.gov Similarly, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Research Significance of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide as a Chemical Scaffold

The structural features of this compound—namely the fluoro and nitro substitutions on the N-phenyl ring—suggest that it could, in theory, serve as a valuable chemical scaffold. The electron-withdrawing nature of the nitro and fluoro groups can influence the chemical reactivity and biological interactions of the molecule.

However, a thorough search of scientific databases and chemical literature reveals a lack of specific studies focused on this compound. There are no published reports detailing its synthesis or its evaluation in any biological assays. While studies on related compounds, such as other fluorinated and nitrated phenylacetamides, exist, direct experimental data for the title compound is not available. mdpi.comnih.gov This absence of research means that its potential biological activities, mechanism of action, and structure-activity relationships remain purely speculative.

Below is a table of physicochemical properties for a related precursor, 2-fluoro-5-nitrophenylacetic acid, as specific data for this compound is not available.

| Property | Value |

| Molecular Formula | C8H6FNO4 |

| Molecular Weight | 199.14 g/mol |

| Melting Point | 149-150 °C |

| Boiling Point (Predicted) | 375.5±27.0 °C |

| Flash Point | 180.9±23.7 °C |

| Density | 1.575 g/cm³ |

| pKa (Predicted) | 3.45±0.10 |

This data is for 2-fluoro-5-nitrophenylacetic acid, a potential synthetic precursor, and is provided for illustrative purposes only. echemi.com

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O3/c15-12-7-6-11(17(19)20)9-13(12)16-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANMXAUQXIBESH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide

The formation of the amide bond in this compound is the key step in its synthesis. This is typically achieved through the reaction of a nucleophilic amine with an electrophilic carboxylic acid derivative. Several well-established methods for amide bond formation can be employed.

Precursor Chemistry and Reactant Selection

The primary precursors for the synthesis of this compound are 2-fluoro-5-nitroaniline (B1294389) and phenylacetic acid or its activated derivatives.

2-Fluoro-5-nitroaniline: This precursor provides the fluoronitrophenyl moiety of the target molecule. It can be synthesized from 2,4-dinitrofluorobenzene through selective reduction of the nitro group at the 2-position. This reduction can be achieved using reagents such as iron powder in the presence of an acid like acetic acid or hydrochloric acid. google.com The reaction conditions are crucial to ensure the selective reduction of only one nitro group.

Phenylacetic Acid and its Derivatives: The phenylacetamide moiety is derived from phenylacetic acid. For the amide coupling reaction, phenylacetic acid can be used directly or, more commonly, it is activated to increase its reactivity towards the weakly nucleophilic 2-fluoro-5-nitroaniline. Common activated forms include:

Phenylacetyl chloride: This acyl chloride is highly reactive and can readily acylate the amine. It can be prepared from phenylacetic acid by reaction with thionyl chloride or oxalyl chloride.

Active esters: Phenylacetic acid can be converted to various active esters which are more stable than acyl chlorides but still sufficiently reactive for amidation.

In situ activation: Phenylacetic acid can be activated in the reaction mixture using coupling agents.

| Precursor | Role in Synthesis | Common Synthetic Route for Precursor |

| 2-Fluoro-5-nitroaniline | Provides the fluoronitrophenyl ring | Selective reduction of 2,4-dinitrofluorobenzene |

| Phenylacetic acid | Provides the phenylacetamide moiety | Commercially available |

| Phenylacetyl chloride | Activated form of phenylacetic acid | Reaction of phenylacetic acid with thionyl chloride |

Reaction Conditions and Optimization Strategies

The amide bond formation between 2-fluoro-5-nitroaniline and phenylacetic acid (or its derivatives) can be achieved under various conditions.

Method A: Acylation with Phenylacetyl Chloride: A straightforward method involves the reaction of 2-fluoro-5-nitroaniline with phenylacetyl chloride in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, neutralizes the hydrochloric acid generated during the reaction. The reaction is usually carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at room temperature or slightly elevated temperatures.

Method B: Amide Coupling using Coupling Agents: A widely used and milder approach involves the direct coupling of phenylacetic acid with 2-fluoro-5-nitroaniline using a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These additives act as catalysts and suppress side reactions, leading to higher yields and purity of the product. The reaction is typically performed in aprotic solvents like dimethylformamide (DMF), DCM, or acetonitrile at room temperature. nih.gov

Optimization of these reactions involves screening different solvents, bases (for Method A), coupling agents and additives (for Method B), reaction times, and temperatures to maximize the yield of the desired product while minimizing the formation of byproducts. Monitoring the reaction progress by thin-layer chromatography (TLC) is a standard practice.

| Method | Reagents | Typical Solvents | General Conditions |

| A: Acyl Chloride | 2-Fluoro-5-nitroaniline, Phenylacetyl chloride, Base (e.g., Triethylamine) | Dichloromethane, Tetrahydrofuran | Room temperature, 2-24 hours |

| B: Coupling Agent | 2-Fluoro-5-nitroaniline, Phenylacetic acid, Coupling agent (e.g., EDC), Additive (e.g., HOBt) | Acetonitrile, Dimethylformamide | Room temperature, 12-24 hours |

Purification and Isolation Techniques for Research Purity

After the reaction is complete, the crude this compound needs to be purified to achieve the high purity required for research purposes. The purification strategy depends on the synthetic method used and the nature of the impurities.

A typical workup procedure involves:

Quenching the reaction: The reaction mixture may be quenched with water or a dilute aqueous acid or base.

Extraction: The product is extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed sequentially with a dilute acid (e.g., 1N HCl) to remove any unreacted amine and base, a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts, and finally with brine to remove residual water. nih.gov

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

Further purification is often necessary and can be achieved by:

Recrystallization: This is a common technique for purifying solid compounds. The crude product is dissolved in a hot solvent or a mixture of solvents in which it has high solubility at high temperature and low solubility at low temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. Common solvents for recrystallization of N-arylacetamides include ethanol, ethyl acetate, and mixtures of ethyl acetate and hexanes.

Column Chromatography: For more challenging separations, column chromatography on silica (B1680970) gel is employed. The crude product is loaded onto a silica gel column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). redalyc.org The fractions containing the pure product are collected and the solvent is evaporated.

The purity of the final compound is typically assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Design and Synthesis of this compound Analogues and Derivatives

To explore the structure-activity relationships (SAR) and to develop compounds with improved properties, analogues and derivatives of this compound can be synthesized by modifying its core structure.

Modifications of the Phenylacetamide Moiety

The phenylacetamide part of the molecule can be modified in several ways. These modifications can influence the compound's lipophilicity, steric properties, and potential interactions with biological targets.

Substitution on the Phenyl Ring: A variety of substituents can be introduced onto the phenyl ring of the phenylacetic acid precursor. This can be achieved by starting with appropriately substituted phenylacetic acids. For example, using 4-fluorophenylacetic acid would lead to the corresponding 2-(4-fluorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamide. nih.gov The synthesis of these analogues would follow the same amide coupling procedures described in section 2.1.2.

Altering the Acyl Group: The phenylacetyl group can be replaced with other acyl groups to investigate the importance of the phenyl ring and the methylene (B1212753) spacer. For instance, different aryl- or heteroaryl-acetic acids can be used as precursors. Alternatively, aliphatic carboxylic acids of varying chain lengths can be employed to probe the effect of lipophilicity.

| Modification | Precursor Example | Resulting Analogue Structure |

| Substitution on Phenyl Ring | 4-Chlorophenylacetic acid | N-(2-fluoro-5-nitrophenyl)-2-(4-chlorophenyl)acetamide |

| Replacement of Phenyl Ring | 2-Thienylacetic acid | N-(2-fluoro-5-nitrophenyl)-2-(thiophen-2-yl)acetamide |

| Aliphatic Acyl Group | Hexanoic acid | N-(2-fluoro-5-nitrophenyl)hexanamide |

Substitutions on the Fluoronitrophenyl Ring

Varying the Substituents: The fluorine and nitro groups on the aniline (B41778) precursor can be replaced with other substituents, or additional groups can be introduced. For example, starting with 2-chloro-5-nitroaniline (B146338) or 2-bromo-5-nitroaniline (B76971) would result in analogues with different halogens at the 2-position. The nitro group at the 5-position can be replaced by other electron-withdrawing or electron-donating groups to study their effect on the molecule's properties.

Positional Isomers: The synthesis of positional isomers, where the fluoro and nitro groups are at different positions on the phenyl ring, can also provide valuable SAR information. For example, using 4-fluoro-3-nitroaniline (B182485) as the precursor would yield N-(4-fluoro-3-nitrophenyl)-2-phenylacetamide.

The synthesis of these analogues would involve the coupling of the appropriately substituted aniline with phenylacetic acid or its activated derivatives, using the methods described in section 2.1.2. The purification and characterization would follow similar procedures.

| Modification | Precursor Example | Resulting Analogue Structure |

| Halogen Substitution | 2-Chloro-5-nitroaniline | N-(2-chloro-5-nitrophenyl)-2-phenylacetamide |

| Altering Nitro Position | 2-Fluoro-4-nitroaniline | N-(2-fluoro-4-nitrophenyl)-2-phenylacetamide |

| Introducing other groups | 2-Fluoro-5-cyanoaniline | N-(2-fluoro-5-cyanophenyl)-2-phenylacetamide |

Exploration of Hybrid Chemical Structures

The molecular framework of this compound serves as a valuable scaffold for the development of hybrid chemical structures. In medicinal chemistry, hybrid molecules are novel chemical entities engineered by combining two or more pharmacophores or bioactive moieties into a single compound. This approach aims to create compounds with improved affinity, efficacy, or a modified pharmacological profile.

The this compound structure contains several reactive sites amenable to modification for creating such hybrids. The nitro group can be reduced to an amine, which can then be derivatized. The fluorine atom is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. Furthermore, the phenyl ring of the phenylacetamide portion can be functionalized. These potential modifications allow for the strategic linkage of this core structure with other pharmacologically active agents to explore new therapeutic possibilities.

Chemical Reactivity Profiles and Transformation Studies

Oxidation Pathways

The oxidation of this compound is not a commonly explored transformation. The electron-withdrawing nature of the nitro and fluoro groups on the phenyl ring makes the ring resistant to electrophilic attack and oxidative degradation. The phenylacetamide moiety, specifically the methylene bridge, could potentially be oxidized under harsh conditions, leading to the formation of a carbonyl group. However, such reactions would likely require strong oxidizing agents and may suffer from a lack of selectivity, potentially leading to the degradation of the molecule. Specific and controlled oxidation pathways for this compound are not well-documented in scientific literature.

Reduction Mechanisms of the Nitro Group

The reduction of the nitro group is one of the most significant transformations for this compound, converting it into the corresponding aniline derivative, N-(5-amino-2-fluorophenyl)-2-phenylacetamide. This transformation is a critical step in many synthetic pathways as the resulting amino group is a versatile handle for further functionalization.

The reduction of aromatic nitro compounds can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species. researchgate.net A variety of reagents and catalytic systems can be employed to achieve this transformation, with the choice of method often depending on the presence of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used and often clean method. Reagents like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source are effective. commonorganicchemistry.com Catalytic hydrogenation is generally preferred for its high yields and the mild conditions required.

Metal-Acid Systems: Classic methods involve the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.comscispace.com These reactions are robust and cost-effective.

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. scispace.com

Chemical Reductants: Reagents like tin(II) chloride (SnCl₂) provide a mild way to reduce nitro groups to amines, often in the presence of other reducible functional groups. commonorganicchemistry.com Sodium hydrosulfite can also be used. wikipedia.org

The general mechanism involves the stepwise reduction of the nitro group. Initially, the nitro group is reduced to a nitroso group, which is then further reduced to a hydroxylamine. The final step is the reduction of the hydroxylamine to the amine. researchgate.net

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, catalyst | High efficiency, can affect other functional groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Hydrogen gas, catalyst | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Iron metal in acidic media | Mild method, tolerant of other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride | Mild, chemoselective reduction. commonorganicchemistry.com |

| Zn/AcOH | Zinc metal in acidic media | Mild conditions. commonorganicchemistry.com |

| Na₂S₂O₄ | Sodium hydrosulfite | Alternative to hydrogenation or acidic conditions. wikipedia.org |

Nucleophilic Substitution Reactions

The chemical structure of this compound is well-suited for nucleophilic aromatic substitution (SNAr) reactions. The presence of a strongly electron-withdrawing nitro group positioned para to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the fluoride (B91410) ion, which is a good leaving group.

The mechanism of this reaction involves a two-step process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion.

A wide range of nucleophiles can be used in these reactions, allowing for the introduction of diverse functionalities onto the aromatic ring. The kinetics of such reactions are influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts. rsc.org

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ (e.g., Piperidine) | N-substituted aniline derivative |

| Alkoxide | R-O⁻ (e.g., Sodium methoxide) | Aryl ether derivative |

| Thiolate | R-S⁻ (e.g., Sodium thiophenoxide) | Aryl sulfide (B99878) derivative |

| Hydroxide | OH⁻ (e.g., Sodium hydroxide) | Phenol derivative |

This reactivity makes this compound a useful building block for synthesizing more complex molecules by replacing the fluorine atom with various other groups.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituent Effects on Molecular Interactions and Biological Activity

The 2-fluoro-5-nitrophenyl moiety is a critical determinant of the molecule's activity, with both the fluoro and nitro groups exerting significant electronic and steric influences.

The **nitro group (NO₂) ** is a potent electron-withdrawing group, primarily through a strong resonance effect (-R) and an inductive effect (-I). nih.gov This withdrawal of electron density deactivates the aromatic ring, making it electron-deficient. This electronic modification can be crucial for molecular recognition, favoring interactions with electron-rich or nucleophilic sites within a biological target, such as enzyme active sites. nih.gov The presence and position of the nitro group have been shown to be critical for the biological activity in related compounds. Studies on phenylacetamide derivatives have demonstrated that analogs containing a nitro moiety exhibit significantly higher cytotoxic effects against cancer cell lines compared to those with electron-donating groups like methoxy (B1213986). nih.gov Similarly, in a series of 2-phenoxy-N-phenylacetamide derivatives designed as antitubercular agents, the positioning of the nitro group was found to be a key factor, with an ortho-nitroaniline moiety yielding the most potent inhibitor. mdpi.comresearchgate.net

The fluoro group (F) , as a substituent, introduces unique properties. Due to its high electronegativity, it exerts a strong inductive electron-withdrawing effect (-I). researchgate.net However, its small van der Waals radius means it imparts minimal steric bulk, often acting as a bioisostere for a hydrogen atom. researchgate.netresearchgate.net In drug design, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.netcapes.gov.br It can also increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. researchgate.net The strategic placement of fluorine can modulate the acidity or basicity of nearby functional groups, thereby influencing binding interactions. researchgate.net The combined effect of an ortho-fluoro and a meta-nitro group (relative to the amide linkage) creates a distinct electronic landscape on the phenyl ring that is integral to its interaction profile.

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, antidepressant, and anticancer properties. nih.govmdpi.comnih.govnih.gov

The acetamide (B32628) linker (-NH-C(O)-CH₂-) is not merely a spacer but a functional component vital for biological activity. The secondary amide group is a key pharmacophoric feature, containing a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov These features are critical for anchoring the molecule within a target's binding pocket through specific hydrogen bond interactions. nih.gov The planarity of the amide bond restricts conformational flexibility, which can be advantageous for presenting the connected phenyl rings in an optimal orientation for binding. SAR studies on related sodium channel blockers have indicated that a secondary amide linkage is often preferred for potent activity. nih.gov

The terminal phenyl group , originating from the phenylacetic acid portion of the molecule, provides a large, hydrophobic region. This moiety can engage in non-polar interactions, such as van der Waals forces and hydrophobic contacts, within a corresponding pocket of a biological target. Furthermore, as an aromatic ring, it can participate in favorable π-π stacking or π-sulfur interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, or sulfur-containing residues like cysteine, further stabilizing the ligand-target complex. nih.gov

Rational Design Approaches for N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide Derivatives

Rational design strategies for novel derivatives of this compound leverage SAR insights to optimize biological activity. These approaches typically involve systematic modification of the parent structure to enhance target affinity, selectivity, and pharmacokinetic properties.

One common strategy is substituent modification on the terminal phenyl ring. By introducing a variety of electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -CH₃, -OCH₃) groups at the ortho, meta, and para positions, researchers can probe the steric and electronic requirements of the corresponding binding pocket. This approach has been successfully used in developing antibacterial N-phenylacetamide derivatives containing thiazole (B1198619) moieties. mdpi.com

Another approach is molecular hybridization , which involves chemically linking the this compound scaffold to another distinct pharmacophore known to have a desired biological effect. This can create hybrid molecules with potentially synergistic or novel activities. This strategy has been employed in the design of potent urease inhibitors by creating cysteine-N-arylacetamide hybrids. researchgate.netnih.gov

Finally, linker modification can be explored. The length, rigidity, and chemical nature of the linker connecting the two aromatic rings are often critical for activity. In related antiviral compounds, elongating the N-aryl-2-(thio)acetamido linkage to a 2-(thio)acetohydrazide linker was a key design step to investigate SAR. nih.gov For the target compound, this could involve synthesizing homologs with different numbers of methylene (B1212753) units in the linker or introducing conformational constraints to lock the molecule into a more bioactive shape.

The following table outlines a hypothetical rational design strategy based on substituent modification of the terminal phenyl ring, with predicted effects based on trends observed in related compound series.

| Derivative ID | R-Group (on terminal phenyl) | Position | Rationale for Design | Predicted Effect on Cytotoxicity (based on related series nih.gov) |

| Parent | -H | N/A | Baseline Compound | Baseline Activity |

| D-01 | -Cl | 4- (para) | Introduce electron-withdrawing group to probe electronic sensitivity. | Potential Increase |

| D-02 | -OCH₃ | 4- (para) | Introduce electron-donating group to contrast with electron-withdrawing effects. | Potential Decrease |

| D-03 | -NO₂ | 4- (para) | Add a second strong electron-withdrawing group to maximize effect. | Potential Increase |

| D-04 | -CH₃ | 4- (para) | Introduce a small, lipophilic, electron-donating group. | Potential Decrease |

| D-05 | -F | 4- (para) | Bioisosteric replacement to enhance metabolic stability and lipophilicity. | Potential Increase |

Advanced Spectroscopic and Computational Investigations

Quantum Chemical and Computational Chemistry Applications

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The theoretical crystal structure and packing of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide are governed by a complex network of intermolecular interactions. Hirshfeld surface analysis, a powerful tool for visualizing and quantifying these interactions, allows for a detailed understanding of how molecules arrange themselves in a solid state. By mapping properties such as normalized contact distance (dnorm) onto the molecular surface, key contact points like hydrogen bonds and other close contacts can be identified.

In related N-arylacetamide structures, the crystal packing is often dominated by a combination of strong and weak hydrogen bonds, as well as other non-covalent interactions. For this compound, the presence of an N-H group (a hydrogen bond donor), a carbonyl oxygen (C=O), and a nitro group (-NO₂) (both strong hydrogen bond acceptors) suggests that N-H···O hydrogen bonds are significant contributors to the crystal lattice's stability. These interactions typically form chains or dimers, linking molecules together. nih.gov

Furthermore, weaker C-H···O interactions involving the aromatic rings and the oxygen atoms of the nitro and carbonyl groups are expected to play a crucial role in the three-dimensional architecture. The fluorine atom can also participate in weak C-H···F interactions.

A quantitative breakdown of these interactions is achieved through the analysis of 2D fingerprint plots derived from the Hirshfeld surface. These plots summarize the distribution of intermolecular contacts. Based on analyses of structurally similar compounds, the most significant contributions to the crystal packing are anticipated from H···H, O···H, and C···H contacts. The high percentage of H···H contacts arises from the abundance of hydrogen atoms on the molecular surface. The O···H contacts are characteristic of the hydrogen bonds mentioned earlier, while C···H contacts are indicative of C-H···π interactions between the phenyl rings.

The relative contributions of various intermolecular contacts for several related acetamide (B32628) derivatives, as determined by Hirshfeld surface analysis, are presented below to illustrate the expected interaction landscape for this compound.

Interactive Data Table: Percentage Contributions of Intermolecular Contacts in Related Acetamide Compounds

| Compound Name | H···H (%) | O···H / H···O (%) | C···H / H···C (%) | Other Contacts (%) | Reference |

| N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide | 31.0 | 43.7 | 8.5 | N···H (1.1), Other (15.7) | nih.gov |

| 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide | 35.5 | 11.6 | 11.8 | Cl···H (19.2), S···H (9.7), Other (12.2) | nih.gov |

| N-(2-methoxyphenyl)acetamide | 53.9 | 21.4 | 21.4 | N···H (1.7), Other (1.6) | researchgate.net |

| 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide | 43.8 | 13.7 | 21.0 | Other (21.5) | nih.gov |

| 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- researchgate.netnih.govdiazino[4,5-d]pyrimidine-2,7-dione | 32.2 | 20.0 | - | C···H (10.9), N···H (4.0), Other (32.9) | mdpi.com |

Prediction of Non-linear Optical Properties (e.g., First Hyperpolarizability)

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optical signal processing, data storage, and telecommunications. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the ease with which its electron cloud can be polarized by an external electric field. This is quantified by the first hyperpolarizability (β).

The structure of this compound incorporates key features that are predictive of a significant NLO response. The molecule contains a strong electron-withdrawing nitro group (-NO₂) and a π-conjugated system composed of two phenyl rings. This "push-pull" electronic arrangement, where the phenyl rings act as a π-electron bridge, facilitates intramolecular charge transfer (ICT) upon excitation. Such ICT is a primary mechanism for high β values in organic chromophores. researchgate.net

Computational studies on similar organic molecules have demonstrated that the presence of such donor-acceptor frameworks leads to substantial first hyperpolarizability values. For comparison, the calculated β values for related compounds are often benchmarked against urea, a standard NLO material. The presence of both nitro and fluoro substituents is expected to lower the HOMO-LUMO energy gap, which generally correlates with an increased hyperpolarizability. nih.gov While experimental measurement is definitive, computational predictions based on Density Functional Theory (DFT) provide strong evidence for the NLO potential of this compound.

Interactive Data Table: Predicted First Hyperpolarizability (β) of Structurally Related Compounds

| Compound | Method/Basis Set | First Hyperpolarizability (βtot) (esu) | Comparison/Note | Reference |

| Fluoro-N-Acylhydrazide Derivative | MP2/6-311+G(d) | 12.64 × 10-30 | Value is 40% higher than an experimental result for a related compound, indicating it is an attractive object for NLO studies. | nih.gov |

| 3-(4-n-decyloxyphenyl)-1-(4-nitrophenyl)-2-pyrazoline | HRS Experiment | 180 × 10-30 | Measured in chloroform (B151607) solution. The nitro group is critical for the NLO properties. | researchgate.net |

| meta-Nitroaniline | Hückel–Agrawal's approximation | - | NLO properties increase due to intramolecular charge transfer between the donor (amino) and acceptor (nitro) groups. | acs.org |

| Triarylamine with -NO₂ substituent | DFT | - | The -NO₂ group showed a significant enhancement of the first-order hyperpolarizability compared to other weaker electron-withdrawing groups. | usp.br |

Mechanistic Insights into Biological Activity in Vitro and Pre Clinical Research

Elucidation of Molecular Targets and Pathways

The biological activity of phenylacetamide derivatives is often rooted in their interaction with specific molecular targets, such as enzymes and receptors, which initiates a cascade of cellular events.

Enzyme Inhibition and Modulatory Studies

The presence of a fluorine atom in the structure of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide suggests a potential for enzyme inhibition. Fluorinated functional groups are strategically used in the design of enzyme inhibitors due to fluorine's high electronegativity and relatively small size. nih.gov This allows such compounds to act as "suicide substrates" or to form stabilized "transition state analogue" complexes with target enzymes. nih.gov

For instance, the well-known anticancer agent 5-fluorouracil (B62378) exerts its effect after being metabolized to 5-fluoro-dUMP, which is an effective inhibitor of thymidylate synthase. nih.gov This enzyme is critical for DNA synthesis, and its inhibition leads to the disruption of cellular replication. The fluorine atom at the 5-position is key to promoting the formation of a stable covalent complex with the enzyme, thereby inactivating it. nih.gov This established mechanism for fluorinated pyrimidines highlights a potential, though unconfirmed, pathway for fluorinated phenylacetamides.

Receptor Binding and Mechanistic Profiling

Beyond enzyme inhibition, acetamide (B32628) derivatives have been explored as ligands for cellular receptors. Notably, complex derivatives of N-phenylacetamide have been developed as high-affinity ligands for the peripheral benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (18 kDa). nih.govnih.gov For example, N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide, a structurally related compound, demonstrated potent in vitro affinity for PBR with an IC₅₀ value of 1.90 nM. nih.gov Another analogue, [¹¹C]DAA1106, also showed higher affinity for PBR than standard ligands. nih.gov PBR is located in the mitochondria and is often overexpressed in cancer cells and sites of neuroinflammation, making it a target for both imaging and therapeutic agents. nih.gov

Cellular Response Mechanisms in Research Models

The interaction of phenylacetamide compounds with their molecular targets can trigger significant cellular responses, including the induction of programmed cell death and interference with the cell division cycle.

Apoptosis Induction and Cell Cycle Modulation in Cell Lines

A primary mechanism underlying the anticancer potential of phenylacetamide derivatives is the induction of apoptosis. nih.govtbzmed.ac.irtbzmed.ac.ir Studies on various synthetic phenylacetamides have shown they can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. tbzmed.ac.irtbzmed.ac.ir This process is often characterized by the upregulation of pro-apoptotic proteins like Bax and FasL, a decrease in anti-apoptotic proteins such as Bcl-2, and the subsequent activation of the caspase cascade, including caspase-3 and -9. tbzmed.ac.irnih.gov

One study on 4-fluoro-N-butylphenylacetamide (H6) in human cervical cancer cells found that the compound inhibited cell growth by inducing G2/M-phase cell cycle arrest. nih.gov This arrest was associated with the downregulation of cyclins and cyclin-dependent kinases that regulate this phase of the cell cycle. nih.gov Similarly, other compounds have been shown to cause cell cycle arrest at the G1 mdpi.com or G2/M phases. researchgate.net

The cytotoxic effects of several 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been quantified in various cancer cell lines, as detailed in the table below.

| Compound Analogue | Cell Line | Cancer Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | Prostate Carcinoma | 52 | nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | Prostate Carcinoma | 80 | nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | HL-60 | Promyelocytic Leukemia | 100 | nih.gov |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | HL-60 | Promyelocytic Leukemia | 178 | nih.gov |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | MCF-7 | Breast Cancer | 191 | nih.gov |

| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 | Prostate Carcinoma | 196 | nih.gov |

Inhibition of Cellular Processes (e.g., DNA Synthesis)

The inhibition of DNA synthesis is a plausible downstream effect of the mechanisms described above. As noted, if a fluorinated compound like this compound or its metabolites were to inhibit enzymes crucial for nucleotide biosynthesis, such as thymidylate synthase, it would directly impede DNA replication and repair, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net Furthermore, the DNA damage resulting from stalled replication forks can itself be a potent trigger for apoptosis. nih.gov

Investigation of Biological Activities in Research Models (Excluding Clinical Human Trials)

In vitro research has highlighted the potential of the phenylacetamide scaffold in developing new therapeutic agents, primarily focusing on anticancer applications.

Studies consistently show that phenylacetamide derivatives possess antiproliferative and cytotoxic effects against a variety of human cancer cell lines. nih.govmdpi.com The potency of these compounds can be influenced by the specific substituents on the phenyl rings. For example, one study found that 2-(4-fluorophenyl)-N-phenylacetamide derivatives featuring a nitro (NO₂) moiety demonstrated greater cytotoxic effects than analogous compounds with a methoxy (B1213986) (OCH₃) moiety. nih.gov The cytotoxic activity is typically dose-dependent. tbzmed.ac.ir

Beyond cancer, the broader acetamide structural class has been investigated for other biological activities. For instance, certain 2-phenoxy-N-phenylacetamide derivatives have demonstrated antitubercular activity against Mycobacterium tuberculosis. researchgate.netmdpi.com This suggests that the phenylacetamide scaffold is versatile and can be modified to target different biological pathways and organisms.

The table below summarizes the biological activities observed for various phenylacetamide analogues in research models.

| Compound Class | Biological Activity | Research Model(s) | Key Findings | Source |

|---|---|---|---|---|

| Phenylacetamide Derivatives | Anticancer / Cytotoxicity | MCF-7, MDA-MB-468, PC-12 Cell Lines | Induces apoptosis via intrinsic and extrinsic pathways. | tbzmed.ac.irtbzmed.ac.irtbzmed.ac.ir |

| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Anticancer / Cytotoxicity | PC3, MCF-7, HL-60 Cell Lines | Nitro-substituted compounds showed higher cytotoxicity. | nih.gov |

| Phenylacetamide Resveratrol Derivatives | Anticancer / Anti-inflammatory | MCF-7, MDA-MB231, U937 Cell Lines | Induced G1 cell cycle arrest and apoptosis. | mdpi.com |

| 4-Fluoro-N-butylphenylacetamide | Anticancer | Human Cervical Cancer Cells | Inhibited cell growth via G2/M arrest and apoptosis. | nih.gov |

| 2-Phenoxy-N-phenylacetamide Derivatives | Antitubercular | M. tuberculosis H37Rv | Showed potent to moderate activity. | researchgate.netmdpi.com |

Anticancer Research and Cytotoxicity Evaluation in Cell Lines

The potential of phenylacetamide derivatives as anticancer agents has been a subject of significant research. The core structure of this compound, which combines a phenylacetamide backbone with fluoro and nitro substitutions, is central to its cytotoxic activity against various cancer cell lines. The presence and position of these functional groups, particularly the nitro group, have been shown to influence the compound's efficacy.

In-vitro studies on a range of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated their potential as potent anticancer agents, with particular efficacy noted against the PC3 prostate carcinoma cell line. nih.gov Research has consistently shown that derivatives featuring a nitro moiety exhibit a higher cytotoxic effect compared to those with a methoxy group. nih.govnih.gov For instance, certain nitro-substituted compounds were identified as the most active against the PC3 cell line, although their activity was generally lower than the reference drug, imatinib (B729). nih.govnih.gov

Further investigations into phenylacetamide derivatives have revealed potent cytotoxic effects against a panel of human cancer cell lines, including MDA-MB468 (breast cancer), PC12 (pheochromocytoma), and MCF-7 (breast cancer). tbzmed.ac.ir The cytotoxic effects appear to be dose-dependent, and the substitution pattern on the phenyl ring plays a crucial role. tbzmed.ac.ir Notably, a derivative with a para-nitro group demonstrated a strong cytotoxic effect against MDA-MB468 cells. tbzmed.ac.ir The mechanism of action for these derivatives is believed to involve the induction of apoptosis through both intrinsic and extrinsic pathways, including the upregulation of Bcl-2 and Bax expression, as well as the activation of caspase-3. tbzmed.ac.ir

While many derivatives show promise, their activity can vary significantly between cell lines. The MCF-7 cell line, for example, has shown higher resistance to some phenylacetamide compounds compared to the PC3 cell line. nih.gov However, a derivative with a p-nitro substituent was found to be the most active compound against the MCF-7 cell line when compared to imatinib. nih.gov Cytotoxicity has also been evaluated against other cell lines such as Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma), with some derivatives showing potent activity. ijcce.ac.ir

| Derivative Class | Cell Line | Activity Metric (IC50) | Observed Effect | Reference |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide (nitro-substituted) | PC3 (Prostate Carcinoma) | 52 µM - 80 µM | Most active compounds in the series against this cell line. | nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide (p-nitro substituted) | MCF-7 (Breast Cancer) | 100 µM | Most active compound compared to imatinib (IC50 = 98 µM) in this cell line. | nih.gov |

| Phenylacetamide derivative (para-nitro group) | MDA-MB-468 (Breast Cancer) | 0.76±0.09 µM | Strong cytotoxic effect. | tbzmed.ac.ir |

| Phenylacetamide derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6±0.08 μM | Highly effective at triggering apoptosis. | tbzmed.ac.ir |

| Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | 0.6±0.08 μM | Highly effective at triggering apoptosis. | tbzmed.ac.ir |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (ortho-chloro substituted) | Hela (Cervical Cancer) | 1.3±0.14 µM | Most active derivative in the series against Hela cells. | ijcce.ac.ir |

Antitubercular and Antimicrobial Investigations

The antimicrobial potential of molecules containing a nitroaromatic moiety is well-documented, with the nitro group playing a critical role in the mechanism of action. encyclopedia.pub For many nitro-containing compounds, their antimicrobial effect is dependent on the reduction of the nitro group within the target cell. This reduction process can generate toxic intermediates, such as nitroso and superoxide (B77818) species, which can then covalently bind to essential biomolecules like DNA, leading to cellular damage and death. encyclopedia.pub

This mechanism is central to the activity of established antimicrobial agents like metronidazole (B1676534) and chloramphenicol. encyclopedia.pub In the context of this compound, the presence of the 5-nitro group suggests a potential for similar antimicrobial activity. Research into related 4-nitro-1,2-phenylenediamide analogues has demonstrated their efficacy against various clinical isolates. researchgate.net For example, N,N'-(4-nitro-1,2-phenylene)dibenzamide showed significant activity against all tested organisms with zones of inhibition ranging from 12 mm to 21 mm. researchgate.net

While direct studies on the antitubercular activity of this compound are not extensively reported, the broader class of nitrothiophene derivatives has shown promise against Mycobacterium species, indicating the importance of the nitro group as a pharmacophore for antimycobacterial activity. mdpi.com The antibacterial activity of nitro-containing molecules is one of their most widely recognized effects. encyclopedia.pub The fluoro-substitution at the 2-position may further enhance the antimicrobial properties, as halogenation is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.com

Antimalarial Research Pathways

While direct experimental data on the antimalarial activity of this compound is limited, research into structurally related compounds provides pathways for future investigation. The N-aryl acetamide scaffold is a known starting point for the development of antimalarial agents. nih.gov Studies have shown that modifications to this core structure, such as substitutions on the aryl rings, can significantly impact antiplasmodial potency. nih.gov

For instance, the introduction of a 2-fluoro substituent on the central aryl ring of certain N-aryl acetamides led to a tenfold increase in antimalarial activity against Plasmodium falciparum. nih.gov This highlights the potential importance of the 2-fluoro substitution present in this compound. Furthermore, research on other fluorinated compounds, such as 2-fluoroethoxychalcones and 5-fluoroorotate, has demonstrated their efficacy against malarial parasites. nih.govmdpi.com The combination of 5-fluoroorotate with uridine (B1682114) has shown curative effects in mice infected with Plasmodium yoelii. nih.gov

Additionally, complex derivatives incorporating a phenylacetamide moiety, such as 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide, have been synthesized and tested for their antimalarial properties, with some showing promising activity. researchgate.net These findings suggest that the phenylacetamide structure is a viable backbone for the design of novel antimalarials. The specific combination of 2-fluoro and 5-nitro substitutions on the N-phenyl ring of the target compound warrants further investigation to determine its potential as an antiplasmodial agent.

Antiviral Activity Research (e.g., against β-coronaviruses)

The exploration of small molecules for antiviral activity, particularly against β-coronaviruses like SARS-CoV-2, has been an area of intense research. While there is no direct evidence of antiviral activity for this compound, studies on related chemical structures suggest potential avenues for investigation. The main protease (Mpro) of SARS-CoV-2 is a key enzyme in the viral replication cycle and a primary target for antiviral drug development. nih.gov

Research has led to the identification of potent SARS-CoV-2 Mpro inhibitors containing a 4-fluorobenzothiazole moiety. nih.gov These compounds have demonstrated significant potency in blocking the infectivity and replication of various SARS-CoV-2 strains in cell-based assays. nih.gov The presence of a fluoro-substituted aromatic ring is a common feature between these inhibitors and this compound, suggesting that the fluoro-phenyl group could potentially interact with viral protein targets.

Furthermore, the broader class of thiophene (B33073) derivatives, which share some structural similarities with phenyl-based compounds, has been shown to exhibit antiviral activity. mdpi.com While this does not directly implicate this compound as an antiviral agent, it underscores the potential for aromatic and heterocyclic compounds to serve as scaffolds for the development of new antiviral therapies. Future research could explore the possibility of this compound or its derivatives inhibiting key viral enzymes of β-coronaviruses.

Exploration of Other Emerging Biological Applications (e.g., Anthelmintic, Analgesic)

Beyond the more extensively studied anticancer and antimicrobial activities, the core acetamide structure present in this compound suggests potential for other biological applications, including analgesic and anthelmintic effects.

The analgesic properties of acetamide derivatives have been explored in various studies. For example, N-(2-hydroxy phenyl) acetamide has been shown to possess anti-inflammatory and anti-arthritic properties, which are often linked to analgesic effects. nih.gov This related compound was found to reduce pro-inflammatory cytokines and markers of oxidative stress in animal models of arthritis. nih.gov The shared acetamide backbone suggests that this compound could also exhibit analgesic or anti-inflammatory activity, although this would need to be confirmed through direct experimental testing. The nitro and fluoro substituents would likely modulate this activity.

Regarding anthelmintic applications, while there is no specific research on this compound, the general class of amide-containing compounds has been investigated for such properties. The development of new anthelmintic agents is crucial due to widespread resistance to existing drugs. The diverse biological activities of acetamide derivatives make them a plausible starting point for the design of novel compounds with anthelmintic potential. However, dedicated screening and evaluation would be necessary to establish any such activity for the specific compound .

Future Research Directions and Perspectives

Development of Next-Generation N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide Analogue Libraries

The future exploration of this compound hinges on the rational design and synthesis of diverse analogue libraries. The core structure provides a versatile scaffold for chemical modification, allowing for a systematic investigation of structure-activity relationships (SAR). The development of these libraries will be guided by established synthetic methodologies, such as the reaction of 2-fluoro-5-nitroaniline (B1294389) with various phenylacetyl chloride derivatives.

Future library generation will focus on several key areas of modification:

Substitution on the Phenylacetamide Ring: Introducing a range of substituents (e.g., electron-donating and electron-withdrawing groups) on the 2-phenyl ring will probe the impact of electronics and sterics on biological activity. For instance, studies on related 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown that substitutions on this ring can significantly influence their cytotoxic effects against cancer cell lines. nih.govnih.govsemanticscholar.org

Alterations to the Acetamide (B32628) Linker: Modifications to the acetamide linker, such as N-alkylation or the introduction of conformational constraints, could influence the molecule's three-dimensional shape and its ability to interact with biological targets.

The synthesized compounds will be systematically screened against a panel of biological targets to identify promising lead compounds for further development.

Integration of Advanced Experimental and Computational Methodologies

To accelerate the drug discovery process and gain deeper insights into the therapeutic potential of this compound analogues, a synergistic approach combining advanced experimental and computational methods is essential.

Computational Approaches:

Molecular Docking and Virtual Screening: Computational docking studies will be employed to predict the binding modes and affinities of newly designed analogues with potential biological targets. This will help in prioritizing the synthesis of compounds with the highest likelihood of success.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to establish a mathematical relationship between the chemical structures of the analogues and their biological activities. nih.gov This will provide valuable insights for designing more potent compounds.

Density Functional Theory (DFT) Calculations: DFT studies can be utilized to analyze the electronic properties, molecular structure, and vibrational frequencies of the lead compounds, aiding in the understanding of their chemical reactivity and potential for interaction with biological macromolecules. esisresearch.orgdntb.gov.ua

Advanced Experimental Techniques:

High-Throughput Screening (HTS): HTS technologies will enable the rapid screening of large analogue libraries against various biological assays, facilitating the identification of initial hits.

Target Identification and Validation: For compounds that show promising activity in phenotypic screens, advanced techniques like affinity chromatography, chemical proteomics, and genetic interaction methods will be crucial for identifying their specific molecular targets. ufl.edunih.govcore.ac.uk

X-ray Crystallography: Co-crystallization of lead compounds with their identified protein targets will provide atomic-level details of the binding interactions, guiding further structure-based drug design efforts.

Deeper Elucidation of Complex Molecular Mechanisms and Target Engagement

A critical aspect of future research will be to move beyond preliminary activity screening and delve into the intricate molecular mechanisms by which this compound analogues exert their biological effects. Understanding the precise mechanism of action is paramount for the development of safe and effective therapeutics.

Key research questions to be addressed include:

Identification of Primary and Secondary Targets: Determining the specific protein or proteins that directly bind to the active compounds is a primary objective. This will involve a combination of computational predictions and experimental validation. docking.org

Pathway Analysis: Once a target is identified, further studies will be needed to understand how the compound's interaction with the target modulates downstream cellular signaling pathways. This may involve techniques like Western blotting, gene expression profiling, and reporter assays.

On-target vs. Off-target Effects: Distinguishing between the desired on-target effects and potentially undesirable off-target effects is crucial. Comprehensive profiling of lead compounds against a panel of related and unrelated targets will be necessary to assess their selectivity.

For instance, in the context of cancer, research will focus on whether the compounds induce apoptosis, inhibit cell cycle progression, or interfere with other cancer-related pathways. nih.govsemanticscholar.org

Identification of Novel Therapeutic Avenues Based on Scaffold Derivatization (Pre-clinical Focus)

The versatility of the this compound scaffold suggests that its derivatives could have applications in a wide range of therapeutic areas. Pre-clinical investigations will be essential to explore these possibilities and identify the most promising avenues for further development.

Based on the activities observed in related phenylacetamide compounds, potential therapeutic areas for exploration include:

Oncology: Phenylacetamide derivatives have demonstrated potential as anticancer agents. nih.govnih.govsemanticscholar.org Future pre-clinical studies will involve evaluating the efficacy of novel analogues in various cancer cell lines and in animal models of cancer. The potential for these compounds to overcome drug resistance will also be a key area of investigation.

Neurodegenerative Disorders: Given that some small molecules can cross the blood-brain barrier and modulate enzymes associated with neurodegeneration, the potential of these analogues in models of diseases like Alzheimer's and Parkinson's should be explored. mdpi.com

Infectious Diseases: The structural similarity to compounds with antitubercular activity suggests that derivatives of this scaffold could be investigated for their efficacy against Mycobacterium tuberculosis and other pathogenic microorganisms. mdpi.com

Inflammatory Diseases: The anti-inflammatory properties observed in some related phenoxyacetamide derivatives suggest that this scaffold could be a starting point for the development of novel anti-inflammatory agents. researchgate.netrjpbr.com

Kinase Inhibition: Many modern therapeutics act by inhibiting protein kinases. Screening of the analogue libraries against a panel of kinases could uncover novel kinase inhibitors for various diseases. mdpi.com

The following table summarizes the potential pre-clinical research directions for derivatives of the this compound scaffold.

| Therapeutic Area | Pre-clinical Research Focus | Rationale Based on Related Compounds |

| Oncology | Evaluation of cytotoxicity in cancer cell lines, tumor growth inhibition in animal models, mechanism of action studies (e.g., apoptosis induction). | Phenylacetamide derivatives have shown anticancer properties. nih.govnih.govsemanticscholar.org |

| NeurodegenerativeDisorders | Assessment of neuroprotective effects in cell-based and animal models of neurodegeneration, evaluation of blood-brain barrier permeability. | Potential to target enzymes associated with neurological disorders. mdpi.com |

| Infectious Diseases | Screening for antimicrobial activity, particularly against Mycobacterium tuberculosis. | Structural similarities to compounds with antitubercular activity. mdpi.com |

| InflammatoryDiseases | Evaluation of anti-inflammatory effects in in vitro and in vivo models of inflammation. | Phenoxyacetamide derivatives have demonstrated anti-inflammatory potential. researchgate.netrjpbr.com |

| Kinase Inhibition | Screening against a broad panel of protein kinases to identify novel inhibitors. | Kinase inhibition is a common mechanism for modern therapeutics. mdpi.com |

Q & A

Basic Question: What synthetic methodologies are commonly employed for the preparation of N-(2-fluoro-5-nitrophenyl)-2-phenylacetamide?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative approach involves:

- Step 1 : Nitration and fluorination of the aromatic ring to generate 2-fluoro-5-nitroaniline.

- Step 2 : Acetylation using phenylacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions.

- Step 3 : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Key experimental parameters include maintaining reflux conditions (~80–100°C) for 5–7 hours and monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) . Contaminants like unreacted starting materials or byproducts (e.g., diacetylated derivatives) require careful spectral analysis (¹H NMR, LC-MS) to confirm purity .

Basic Question: How can researchers characterize the solubility and stability of N-(2-fluoro-5-nitroprophenyl)-2-phenylacetamide under experimental conditions?

Answer:

- Solubility : Test in polar (DMSO, DMF) and nonpolar solvents (dichloromethane, hexane) using UV-Vis spectroscopy or gravimetric analysis. The nitro and fluoro substituents reduce polarity, favoring solubility in aprotic solvents .

- Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–60°C), and light exposure. Monitor via HPLC to detect hydrolysis of the amide bond or nitro-group reduction. Stability in dark, inert atmospheres (N₂) is typically higher .

Advanced Question: What strategies resolve contradictions in biological activity data for N-(aryl)-2-phenylacetamide derivatives?

Answer:

Discrepancies in bioactivity (e.g., insect growth regulation vs. antimicrobial effects) arise from:

- Structural isomerism : Meta- vs. para-substitution on the phenyl ring alters steric and electronic interactions with target proteins (e.g., ecdysteroid receptors in insects) .

- Assay variability : Standardize protocols for cell viability (MTT assay) or enzyme inhibition (IC₅₀ measurements) across labs. For example, EcR binding assays require consistent receptor isoforms and ligand concentrations .

- Metabolite interference : Use LC-MS/MS to identify degradation products or metabolites that may exhibit off-target effects .

Advanced Question: How do crystallographic studies inform the structure-activity relationship (SAR) of this compound?

Answer:

X-ray crystallography reveals:

- Intermolecular interactions : Hydrogen bonding between the amide carbonyl (O=C) and nitro/fluoro groups stabilizes the crystal lattice. For example, C–H···O interactions (2.8–3.2 Å) are critical for packing efficiency .

- Conformational rigidity : The dihedral angle between the phenylacetamide and nitrophenyl groups (~45–60°) influences binding to hydrophobic pockets in biological targets. Flexibility here may reduce potency .

- Electrostatic potential maps : Nitro groups enhance electron-withdrawing effects, polarizing the amide bond and increasing reactivity in nucleophilic environments .

Advanced Question: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO/LUMO). The LUMO energy (-1.5 to -2.0 eV) indicates susceptibility to nucleophilic attack at the nitro group .

- Molecular docking : Simulate binding to enzymatic active sites (e.g., cytochrome P450 isoforms) to predict metabolic pathways. Docking scores correlate with experimental IC₅₀ values for enzyme inhibition .

- MD simulations : Assess solvation dynamics and stability of transition states in SNAr reactions using explicit solvent models (water, ethanol) .

Basic Question: What analytical techniques are essential for purity assessment of this compound?

Answer:

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to resolve impurities. Retention time (~8–10 min) and peak symmetry indicate purity >95% .

- ¹H/¹³C NMR : Key signals include the amide proton (δ 8.2–8.5 ppm) and aromatic protons (δ 7.3–8.0 ppm). Integration ratios confirm stoichiometry .

- Elemental analysis : Match calculated vs. observed C, H, N percentages (tolerance ±0.3%) .

Advanced Question: How does the electronic nature of substituents modulate the biological activity of this compound derivatives?

Answer:

- Electron-withdrawing groups (EWGs) : Nitro and fluoro substituents increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., serine in hydrolases). This correlates with insecticidal activity in EcR-based assays .

- Steric effects : Bulkier substituents at the 2-position reduce binding affinity due to clashes in enzyme active sites. Quantitative SAR (QSAR) models using Hammett σ constants (ρ ≈ 1.2) predict activity trends .

- Redox potential : Cyclic voltammetry reveals nitro-group reduction peaks (-0.6 to -0.8 V vs. Ag/AgCl), indicating pro-drug activation under reductive conditions (e.g., in hypoxic tumor microenvironments) .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Waste disposal : Collect organic waste in halogen-resistant containers. Neutralize acidic/basic byproducts before disposal .

- Emergency response : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and seek medical attention. MSDS guidelines must be followed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.